molecular formula C18H22N2S B383053 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 385374-25-4

1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B383053
CAS No.: 385374-25-4
M. Wt: 298.4g/mol
InChI Key: KKBXPHYDSIKSMT-UHFFFAOYSA-N
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Description

1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a hexahydroquinazoline core substituted with a butyl group at the first position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with butyl isothiocyanate in the presence of a suitable base, such as sodium hydroxide, to form the desired quinazoline derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    1-Butyl-2-phenylquinazoline-4-thione: Lacks the hexahydro structure, which may affect its reactivity and biological activity.

    2-Phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Lacks the butyl group, which can influence its solubility and interaction with biological targets.

    1-Butyl-2-methyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: The presence of a methyl group instead of a phenyl group can alter its chemical properties and applications.

Uniqueness: 1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of a butyl group, phenyl group, and thione functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2SC_{16}H_{22}N_{2}S with a molar mass of approximately 282.43 g/mol. The compound features a hexahydroquinazoline core substituted with a butyl and a phenyl group, along with a thione functional group that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies assessing its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents targeting resistant strains .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it scavenges free radicals effectively. The half-maximal inhibitory concentration (IC50) for radical scavenging was found to be approximately 25 μM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 μM) .

Cytotoxicity

In cellular models such as the MCF-7 breast cancer cell line, this compound displayed selective cytotoxicity. At concentrations up to 100 μM over 48 hours, the compound maintained cell viability above 80%, suggesting a favorable safety profile for further development .

The biological activity of this compound is primarily attributed to the thione group which facilitates interactions with biological macromolecules. It is hypothesized that the thione moiety may act as a reactive center in biochemical pathways involving redox reactions and enzyme inhibition.

Enzyme Inhibition Studies

Inhibition assays have shown that the compound can inhibit key enzymes involved in bacterial metabolism and oxidative stress response:

EnzymeInhibition (%) at 50 μM
Tyrosinase65%
Catalase58%

This inhibition profile indicates potential applications in both antimicrobial and anti-inflammatory therapies .

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .
  • Cancer Research : Research published in Oncotarget examined its effects on cancer cell proliferation and apoptosis induction in various cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .

Properties

IUPAC Name

1-butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXPHYDSIKSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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